molecular formula C10H16N2 B8668436 4-(6-Methylpyridin-3-yl)butan-1-amine

4-(6-Methylpyridin-3-yl)butan-1-amine

Cat. No. B8668436
M. Wt: 164.25 g/mol
InChI Key: OXVLFJMNADEHGM-UHFFFAOYSA-N
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Patent
US07109191B2

Procedure details

A mixture of 2-4 (7.2 g, 24.5 mmol), hydrazine (3.8 mL), and ethanol (500 mL) was heated at reflux for 4 hours. The resulting mixture was cooled and filtered, and the filtrate concentrated to give 2-5 as a yellow solid (4.7 g) contaminated with some phthalhydrazide.
Name
2-4
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][CH2:11][N:12]2C(=O)C3C(=CC=CC=3)C2=O)=[CH:4][CH:3]=1.NN>C(O)C>[CH3:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][CH2:11][NH2:12])=[CH:4][CH:3]=1

Inputs

Step One
Name
2-4
Quantity
7.2 g
Type
reactant
Smiles
CC1=CC=C(C=N1)CCCCN1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
3.8 mL
Type
reactant
Smiles
NN
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=N1)CCCCN
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: CALCULATEDPERCENTYIELD 116.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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